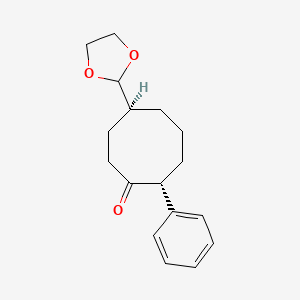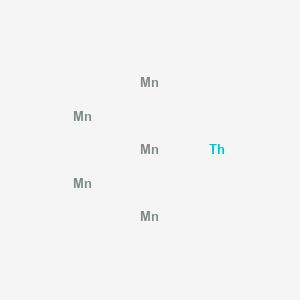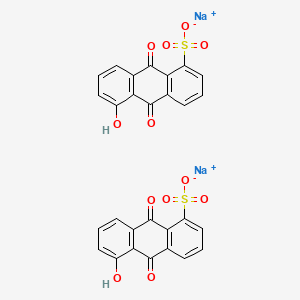
N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide: is an organic compound characterized by the presence of a formamide group attached to a 1,3-dihydroxy-2-methylpropan-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide typically involves the reaction of 1,3-dihydroxy-2-methylpropan-2-amine with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions: N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The formamide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as halides or esters.
科学的研究の応用
Chemistry: N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a valuable compound in drug discovery.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in various biochemical pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1,3-Dihydroxy-2-methylpropan-2-amine: A precursor in the synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide.
N-(1,3-Dihydroxy-2-methylpropan-2-yl)acetamide: A structurally similar compound with an acetamide group instead of a formamide group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and formamide groups in its structure. This combination allows for diverse chemical reactivity and potential applications in various fields. Its ability to form hydrogen bonds and participate in multiple reaction pathways distinguishes it from other similar compounds.
特性
CAS番号 |
66671-84-9 |
|---|---|
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC名 |
N-(1,3-dihydroxy-2-methylpropan-2-yl)formamide |
InChI |
InChI=1S/C5H11NO3/c1-5(2-7,3-8)6-4-9/h4,7-8H,2-3H2,1H3,(H,6,9) |
InChIキー |
IOJDOGFFOQYAQB-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(CO)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)





![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)



![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)

